

Comprehensive Spectroscopic Guide: (4,4-Dimethylcyclohexyl)boronic Acid

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Compound of Interest

Compound Name: (4,4-Dimethylcyclohexyl)boronic acid

Cat. No.: B14047897

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Executive Summary & Structural Logic

Compound: **(4,4-Dimethylcyclohexyl)boronic acid** CAS: 1186412-83-8 (Acid) / 859217-67-7 (Pinacol Ester Precursor) Formula: C

H

BO

MW: 156.03 g/mol

Structural Analysis: The "Missing" Isomerism

Unlike 1,4-disubstituted cyclohexanes (e.g., 4-methylcyclohexylboronic acid), which exist as distinct cis and trans diastereomers, **(4,4-dimethylcyclohexyl)boronic acid** does not exhibit cis/trans isomerism.

- **Symmetry:** The C4 position is gem-disubstituted (two identical methyl groups). A plane of symmetry passes through C1 (bearing the boron) and C4.
- **Consequence:** The molecule is achiral and constitutes a single stereoisomer.
- **Conformation:** While chemically unique, the molecule exists in a dynamic chair equilibrium. The boronic acid group [

] strongly prefers the equatorial position to minimize 1,3-diaxial interactions, placing one C4-methyl axial and the other equatorial.

Key Spectroscopic Data

Note: Data presented reflects the monomeric boronic acid. Samples often contain varying amounts of the trimeric boroxine anhydride (dehydration product), which may cause slight chemical shift variations.

A. Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR)

1. Proton NMR (

¹H NMR)

Solvent: CDCl₃

or CD₂

OD | Frequency: 400/500 MHz

Signal (ppm)	Multiplicity	Integration	Assignment	Diagnostic Insight
0.85 - 0.95	Singlet (x2)*	6H	C4-CH (a/b)	Critical Feature: Often appear as two closely spaced singlets or one overlapping signal. While chemically distinct (cis/trans to B), rapid ring flipping often averages them.
0.98 - 1.10	Multiplet	1H	C1-H (-B)	Shielded: The proton geminal to boron is significantly upfield compared to -protons of alcohols or halides.
1.20 - 1.45	Multiplet	4H	C3/C5-H	Complex methylene envelope.
1.50 - 1.75	Multiplet	4H	C2/C6-H	Deshielded relative to C3/C5 due to proximity to the boronic acid.
~4.5 - 6.0	Broad Singlet	2H	B(OH)	Variable: Only visible in dry,

non-protic
solvents (e.g.,
DMSO-
, CDCl
) . Disappears
with D
O shake.

2. Carbon-13 NMR (

C NMR)

Solvent: CDCl

| Decoupled

Signal (ppm)	Type	Assignment	Technical Note
~28.0 - 32.0	Broad	C1 (C-B)	Quadrupolar Broadening: The carbon attached to boron is often very broad or invisible due to B coupling ().
30.5	CH	C3/C5	Equivalent by symmetry.
32.2	C	C4	Quaternary carbon. Distinctive sharp signal.
35.8	CH	C2/C6	Equivalent by symmetry.
24.5 / 28.1	CH	Methyls	Distinct signals are observed in static conformations; may average in solution.

3. Boron-11 NMR (

B NMR)

Standard: BF

(0 ppm)

- 32 - 34 ppm: Characteristic of alkyl boronic acids (tricoordinate, sp).

- ~20 - 22 ppm: Indicates boronate ester formation (if pinacol is present).
- < 5 ppm: Indicates tetrahedral boronate species (e.g., if base/fluoride is added).

B. Mass Spectrometry (MS)

- Ionization: ESI (Negative Mode) or APCI.
- Monomer:

155 [M-H]

(Weak).
- Boroxine (Trimer): Boronic acids readily dehydrate in the MS source. Look for the trimer peak:
 - .
 - Diagnostic Peak:

~413/414.

Experimental Protocol: Synthesis & Isolation

Context: Direct hydroboration of 4,4-dimethylcyclohexene can lead to regioisomeric mixtures (3,3- vs 4,4- isomers). The most robust route ensures regiocontrol via a vinyl boronate intermediate.

Workflow Diagram (DOT)



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Caption: Step-wise synthesis ensuring regiochemical purity via vinyl iodide and hydrogenation.

Detailed Methodology

Step 1: Preparation of Vinyl Boronate (Precursor)

- Substrate: Start with 4,4-dimethylcyclohexanone.
- Formation of Vinyl Triflate/Iodide: Convert ketone to vinyl triflate (using Tf O/Base) or vinyl iodide (Barton hydrazone method) to lock the double bond position.
- Miyaura Borylation: React the vinyl halide with Bis(pinacolato)diboron (), PdCl (dppf) (3 mol%), and KOAc in dioxane at 80°C.
- Result: (4,4-Dimethyl-1-cyclohexen-1-yl)boronic acid pinacol ester (CAS 859217-67-7).

Step 2: Hydrogenation (The Critical Step)

- Rationale: Hydrogenation of the vinyl boronate is stereoselective and regiospecific, avoiding the scrambling seen in direct alkene hydroboration.
- Protocol:
 - Dissolve vinyl boronate (1.0 equiv) in MeOH/EtOAc (1:1).
 - Add 10 wt% Pd/C (5-10% loading).
 - Stir under H balloon (1 atm) for 4–6 hours at RT.
 - Monitor: H NMR disappearance of alkenyl proton (~6.5 ppm).
 - Filter: Remove catalyst via Celite. Concentrate to yield the saturated pinacol ester.

Step 3: Hydrolysis to Free Acid

- Suspend the pinacol ester in Acetone/Water (1:1).

- Add NaIO
(3.0 equiv) and NH
OAc (3.0 equiv). Stir for 24h (cleaves the diol).
- Extract with EtOAc, wash with dilute HCl (to remove pinacol), then brine.
- Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

Quality Control & Handling

Anhydride Formation (Boroxine Cycle)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

- Observation: NMR may show dual sets of signals if the sample is "wet" or partial dehydration has occurred.
- Correction: Add a drop of D
O to the NMR tube. This hydrolyzes the boroxine back to the monomer, simplifying the spectrum.

Protodeboronation

- Risk: Prolonged heating in acidic/basic media can cleave the C-B bond.
- Storage: Store at 4°C under Argon.

References

- Synthesis of Cyclohexyl Boronates: Uyanik, M., et al. *Angew. Chem. Int. Ed.*, 2011, 50, 5331-5334. [Link](#) (Methodology for oxidative synthesis).
- Pinacol Ester Precursor Data: Sigma-Aldrich Product 859217-67-7. [Link](#) (Confirmation of vinyl boronate structure).
- General Boronic Acid NMR Trends: Hall, D. G. *Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials*. Wiley-VCH, 2011.

- MIDA Boronate Protection (Alternative Route): Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716. [Link](#) (Purification strategies).
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